(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

説明

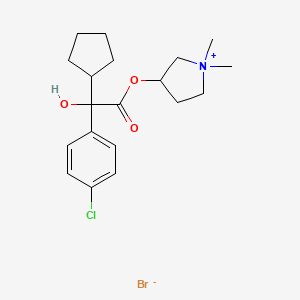

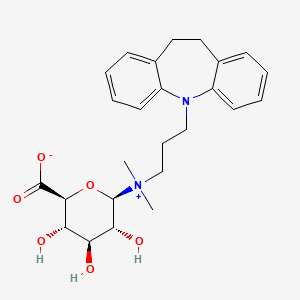

“(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid” is a phosphonic acid with a molecular formula of C2H9NO7P2 . It has a molecular weight of 221.04 g/mol . The IUPAC name for this compound is (2-amino-1-hydroxyethane-1,1-diyl)bis(phosphonic acid) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10) . The canonical SMILES representation is C(C(O)(P(=O)(O)O)P(=O)(O)O)N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.04 g/mol . It has a topological polar surface area of 161 Ų . The compound has a heavy atom count of 12 . It has a formal charge of 0 . The complexity of the compound is computed to be 228 .科学的研究の応用

Osteoporosis Treatment

Glycine Bisphosphonate is widely used in the treatment of osteoporosis. It works by inhibiting osteoclast-mediated bone resorption, which helps to maintain or increase bone density and strength, thereby reducing the risk of fractures .

Cancer-Related Bone Disease

In cases of bone metastasis, particularly from breast and prostate cancer, Glycine Bisphosphonate helps to manage skeletal-related events. It reduces the risk of fractures, spinal cord compression, and the need for radiation or surgery to bone .

Paget’s Disease of Bone

This compound is effective in treating Paget’s disease of bone, a condition characterized by the abnormal breakdown and formation of bone tissue, leading to enlarged and misshapen bones. Glycine Bisphosphonate helps to normalize the bone remodeling process .

Osteogenesis Imperfecta

Glycine Bisphosphonate is used in managing osteogenesis imperfecta, a genetic disorder causing brittle bones. It improves bone density and reduces fracture rates in children and adults with this condition .

Anti-Apoptotic Effects on Osteoblasts and Osteocytes

Research has shown that Glycine Bisphosphonate has direct anti-apoptotic effects on osteoblasts and osteocytes, which are crucial for bone formation and maintenance. This property is beneficial for protecting these cells against premature death, thus supporting bone health .

Dental Applications

In dentistry, Glycine Bisphosphonate can be used to prevent alveolar bone loss in periodontal disease and as an adjunctive treatment for osteonecrosis of the jaw, a potential side effect of bisphosphonate therapy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

作用機序

Target of Action

The primary targets of Glycine Bisphosphonate, also known as (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid or 2-Amino-1-hydroxyethane-1,1-diphosphonic acid, are osteoclasts . Osteoclasts are cells that resorb bone, thereby playing a critical role in bone remodeling.

Mode of Action

Glycine Bisphosphonate inhibits osteoclastic bone resorption . It attaches to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with the bisphosphonate, the compound released during resorption impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Additionally, it reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

The biochemical pathways affected by Glycine Bisphosphonate involve the inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) , which is part of the mevalonate pathway . This inhibition prevents the biosynthesis of isoprenoid lipids required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .

Pharmacokinetics

The pharmacokinetic profiles of bisphosphonates, including Glycine Bisphosphonate, are unique. Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion . Once in the blood, bisphosphonates distribute quickly to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks , allowing for weekly, monthly, and even yearly treatment regimens .

Result of Action

The result of Glycine Bisphosphonate’s action is a decrease in bone resorption, leading to both improved bone microarchitecture and greater bone mass . These effects contribute to bone strength . Additionally, bisphosphonates appear to have a beneficial effect on osteoblasts, preventing osteocyte and osteoblast apoptosis .

Action Environment

The action of Glycine Bisphosphonate is influenced by environmental factors. When treatment is stopped, bone resorption increases in two phases . The first phase occurs over weeks to months as the concentration on the surface of bone decreases . If enough of the compound has been incorporated into new bone formed during prior treatment, it may be released and again inhibit bone resorption .

特性

IUPAC Name |

(2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQIHJVEWLYSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)(P(=O)(O)O)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。